

# Danoprevir: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Danoprevir** is a potent, orally bioavailable, second-generation protease inhibitor that has demonstrated significant efficacy against the Hepatitis C virus (HCV).[1] As a peptidomimetic macrocyclic inhibitor, it specifically targets the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme crucial for viral replication.[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and clinical pharmacology of **Danoprevir**, intended for professionals in the fields of virology, medicinal chemistry, and drug development.

## **Molecular Structure and Chemical Properties**

**Danoprevir** is a 15-membered macrocyclic compound containing an acylsulfonamide, a fluoroisoindole, and a tert-butyl carbamate moiety.[4] Its complex structure is a result of extensive structure-based drug design and optimization, leading to high potency and selectivity. [5]



| Property          | Value                                                                                                                                                                                                                                    | Source |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C35H46FN5O9S                                                                                                                                                                                                                             | [6]    |
| Molecular Weight  | 731.83 g/mol                                                                                                                                                                                                                             | [7]    |
| IUPAC Name        | [(1S,4R,6S,7Z,14S,18R)-4-<br>(cyclopropylsulfonylcarbamoyl)<br>-14-[(2-methylpropan-2-<br>yl)oxycarbonylamino]-2,15-<br>dioxo-3,16-<br>diazatricyclo[14.3.0.04,6]nona<br>dec-7-en-18-yl] 4-fluoro-1,3-<br>dihydroisoindole-2-carboxylate |        |
| CAS Number        | 850876-88-9                                                                                                                                                                                                                              | [8]    |
| Appearance        | White to off-white solid [1]                                                                                                                                                                                                             |        |
| Solubility        | Soluble in DMSO and ethanol.                                                                                                                                                                                                             | [9]    |
| рКа               | 4.43 ± 0.60 (Predicted)                                                                                                                                                                                                                  |        |

## **Mechanism of Action**

**Danoprevir** functions as a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[3] The NS3/4A protease is essential for the cleavage of the HCV polyprotein into mature viral proteins necessary for viral replication.[3] By binding to the active site of the protease, **Danoprevir** blocks this cleavage process, thereby halting the viral life cycle.[2] The binding of **Danoprevir** to the NS3/4A protease is characterized by a two-step mechanism: an initial rapid binding followed by a slower isomerization to a more stable, tightly bound complex. This results in a slow dissociation rate and a prolonged duration of inhibition.[3]





Click to download full resolution via product page

Caption: **Danoprevir** inhibits HCV replication by blocking the NS3/4A protease-mediated cleavage of the viral polyprotein.



# **Chemical Synthesis**

The synthesis of **Danoprevir** is a multi-step process involving the construction of key building blocks and their subsequent assembly into the final macrocyclic structure. A convergent synthesis strategy is often employed. The key steps include the synthesis of a cyclopropyl aminoester, followed by a series of coupling reactions and a ring-closing metathesis to form the macrocycle.



Click to download full resolution via product page



Caption: A simplified overview of the key stages in the chemical synthesis of **Danoprevir**.

## In Vitro Antiviral Activity

**Danoprevir** exhibits potent antiviral activity against a range of HCV genotypes. Its inhibitory concentrations (IC50) and effective concentrations (EC50) are in the nanomolar range.

| Assay Type                           | HCV Genotype | IC50 / EC50 (nM) | Source |
|--------------------------------------|--------------|------------------|--------|
| NS3/4A Protease<br>Inhibition (IC50) | 1a           | 0.2 - 0.4        | [7]    |
| 1b                                   | 0.2 - 0.4    | [7]              |        |
| 2b                                   | 1.6          | [7]              |        |
| 3a                                   | 3.5          | [7]              |        |
| 4                                    | 0.2 - 0.4    | [7]              | _      |
| 5                                    | 0.2 - 0.4    | [7]              |        |
| 6                                    | 0.2 - 0.4    | [7]              |        |
| Replicon Assay<br>(EC50)             | 1b           | 1.8              | [8]    |

# Pharmacokinetics and Pharmacodynamics

**Danoprevir** is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] To enhance its pharmacokinetic profile, it is co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor.[2][10] This co-administration significantly increases the plasma concentration and exposure of **Danoprevir**, allowing for lower and less frequent dosing.[10]



| Parameter     | Danoprevir 100 mg<br>(single dose) | Danoprevir 100 mg<br>+ Ritonavir 100 mg<br>(10 days) | Source |
|---------------|------------------------------------|------------------------------------------------------|--------|
| Cmax (ng/mL)  | -                                  | Increased ~3.2-fold                                  | [10]   |
| AUC (ng·h/mL) | -                                  | Increased ~5.5-fold                                  | [10]   |
| C12h (ng/mL)  | -                                  | Increased ~42-fold                                   | [10]   |

# **Clinical Efficacy**

Clinical trials have demonstrated high efficacy of **Danoprevir**-based regimens in treating chronic HCV infection, particularly in patients with genotype 1b. The primary endpoint in these trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a curative endpoint.



| Study Name <i>l</i><br>Regimen                                                   | Patient Population                                           | SVR12 Rate      | Source |
|----------------------------------------------------------------------------------|--------------------------------------------------------------|-----------------|--------|
| MANASA Study<br>(Danoprevir/r + Peg-<br>IFNα-2a + Ribavirin)                     | Treatment-naïve, non-<br>cirrhotic, HCV GT1                  | 97.1% (136/140) | [11]   |
| EVEREST Study (Danoprevir/r + Ravidasvir + Ribavirin)                            | Treatment-naïve, non-<br>cirrhotic, HCV GT1                  | 100%            | [11]   |
| Phase 2/3 Trial<br>(Danoprevir/r +<br>Ravidasvir +<br>Ribavirin)                 | Treatment-naïve, non-<br>cirrhotic, HCV GT1                  | 99% (306/309)   | [12]   |
| MATTERHORN Study<br>(Danoprevir/r +<br>Mericitabine + Peg-<br>IFNα-2a/Ribavirin) | Non-cirrhotic, HCV<br>GT1b, prior partial/null<br>responders | 98.2% (55/56)   | [11]   |
| Prior Null Responders<br>(Danoprevir/r + Peg-<br>IFNα-2a/Ribavirin)              | HCV GT1b                                                     | 88% (14/16)     | [13]   |
| Prior Null Responders<br>(Danoprevir/r + Peg-<br>IFNα-2a/Ribavirin)              | HCV GT1a                                                     | 25% (2/8)       | [13]   |

## Resistance

As with other direct-acting antiviral agents, resistance to **Danoprevir** can emerge through mutations in the HCV NS3 protease. The most commonly observed resistance-associated variant is R155K.[14] Other substitutions at positions such as D168 have also been reported to confer resistance. The genetic barrier to resistance can differ between HCV subtypes.[13]

# **Experimental Protocols**



#### **HCV NS3/4A Protease FRET Assay**

This assay measures the in vitro inhibitory activity of **Danoprevir** against the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.

#### Methodology:

- Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5),
   30 mM DTT, 1% CHAPS, and 15% glycerol.[15]
- Enzyme and Substrate: Use a recombinant HCV NS3/4A protease and a synthetic FRET peptide substrate, such as one labeled with a 5-FAM/QXL<sup>™</sup>520 pair.[15] The substrate contains a specific cleavage site for the NS3/4A protease.
- Inhibitor Preparation: Prepare serial dilutions of Danoprevir in DMSO.
- · Assay Procedure:
  - Add the reaction buffer, **Danoprevir** dilutions (or DMSO control), and the FRET substrate to a 96-well plate.
  - Initiate the reaction by adding the NS3/4A protease.
  - Incubate at room temperature.
- Data Acquisition: Monitor the increase in fluorescence over time at an excitation/emission of 490/520 nm.[15] Cleavage of the FRET substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
- Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

## **HCV Replicon Assay**

This cell-based assay evaluates the antiviral activity of **Danoprevir** against HCV replication in a cellular context.

#### Methodology:



- Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon.[1] The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication.
- Cell Plating: Seed the replicon-containing cells in 384-well plates.[1]
- Compound Treatment: Add serial dilutions of **Danoprevir** to the cells and incubate for a defined period (e.g., 3 days).[1]
- Luciferase Assay:
  - Lyse the cells.
  - Measure the luciferase activity using a luminometer. A decrease in luciferase activity corresponds to the inhibition of HCV replication.
- Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., using calcein AM) to
  ensure that the observed antiviral effect is not due to cellular toxicity.[1]
- Data Analysis: Normalize the luciferase signal to the cytotoxicity data. Calculate the EC50 value by plotting the percentage of replicon inhibition against the drug concentration and fitting the data to a dose-response curve.[1]

#### Conclusion

**Danoprevir** is a highly potent and selective inhibitor of the HCV NS3/4A protease with a well-characterized molecular structure and mechanism of action. Its favorable pharmacokinetic profile, particularly when boosted with ritonavir, and high efficacy rates in clinical trials have established it as a valuable component of combination therapies for chronic hepatitis C. This technical guide provides essential data and methodologies for researchers and drug development professionals working with **Danoprevir** and related antiviral compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pubcompare.ai [pubcompare.ai]
- 2. Impact of Low-dose Ritonavir on Danoprevir Pharmacokinetics: Results of Computer-based Simulations and a Clinical Drug-drug Interaction Study | Certara [certara.com.cn]
- 3. The Synthetic method of Danoprevir\_Chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Danoprevir | C35H46FN5O9S | CID 11285588 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Impact of low-dose ritonavir on danoprevir pharmacokinetics: results of computer-based simulations and a clinical drug-drug interaction study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. First clinical study using HCV protease inhibitor danoprevir to treat COVID-19 patients -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Danoprevir-Ritonavir plus Peginterferon Alfa-2a—Ribavirin in Hepatitis C Virus Genotype 1 Prior Null Responders PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of chronic hepatitis C patients with the NS3/4A protease inhibitor danoprevir (ITMN-191/RG7227) leads to robust reductions in viral RNA: a phase 1b multiple ascending dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurogentec.com [eurogentec.com]
- To cite this document: BenchChem. [Danoprevir: A Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684564#molecular-structure-and-chemicalproperties-of-danoprevir]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com